molecular formula C10H16ClNS B1426472 N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride CAS No. 115335-02-9

N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride

Cat. No.: B1426472
CAS No.: 115335-02-9
M. Wt: 217.76 g/mol
InChI Key: NOEXJQYITLGFFS-UHFFFAOYSA-N
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Description

N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride is a chemical compound with the molecular formula C10H16ClNS and a molecular weight of 217.75874 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with 4-methylthiophenol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-9-3-5-10(6-4-9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEXJQYITLGFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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